4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one belongs to a class of organic compounds known as spirothiazolidinones. These compounds are characterized by a thiazolidine ring system fused to another ring system via a spiro carbon atom []. While specific information about the source and natural occurrence of this exact compound is limited within the provided literature, spirothiazolidinones, in general, have gained attention in scientific research for their potential biological activities, particularly as antiviral and antimicrobial agents [, , , , , , ].
Synthesis Analysis
Formation of the Thiazolidinone Ring: A common strategy involves the condensation of a hydrazide (e.g., 3-chloro-4-methylbenzohydrazide) with a cyclic ketone (e.g., cyclohexanone) and a sulfanyl acid (e.g., 2-sulfanylpropionic acid) [, , ]. This reaction proceeds through a multi-step mechanism involving imine formation, cyclization, and dehydration to form the spirothiazolidinone core.
N-alkylation/arylation: Introducing different substituents on the nitrogen atom of the thiazolidinone ring [, , ].
Introduction of functional groups: Adding functional groups, such as halogens, alkoxy groups, or other heterocyclic moieties, to the aromatic ring or the spirocyclic system [, , , , , ].
Molecular Structure Analysis
Conformation of the spirocyclic system: The flexibility and spatial arrangement of the spirocyclic system can affect its interaction with biological targets [, , , ].
Substituents on the thiazolidinone ring: The nature and position of substituents, particularly at the 2- and 4-positions, can significantly impact biological activity [, , , ].
Aromatic substituent: The electronic and steric properties of the aromatic substituent at the 4-position can influence binding affinity and selectivity towards biological targets [, , ].
Mechanism of Action
Inhibition of viral fusion: Certain spirothiazolidinones interfere with the fusion process of influenza viruses by targeting the viral hemagglutinin protein, preventing viral entry into host cells [, ].
Antibacterial activity: Some spirothiazolidinones exhibit activity against bacteria, possibly by interfering with essential bacterial enzymes or processes [, ].
Antitubercular activity: Several spirothiazolidinones demonstrate activity against Mycobacterium tuberculosis, potentially by targeting specific metabolic pathways or inhibiting key enzymes involved in cell wall synthesis [, ].
Applications
Antiviral Drug Discovery: Spirothiazolidinones have emerged as promising scaffolds for developing novel antiviral agents, particularly against influenza viruses. These compounds can target various stages of the viral life cycle, including viral entry, replication, and assembly [, , , , ].
Antibacterial and Antitubercular Agents: The broad-spectrum antimicrobial activity of certain spirothiazolidinones makes them attractive candidates for developing new antibiotics, particularly against drug-resistant strains [, , ].
Compound Description: This compound, denoted as 8n in its respective study, demonstrated significant anti-coronavirus activity against human coronavirus 229E. Its efficacy, measured as EC50, was 5.5 µM, comparable to the known coronavirus inhibitor (Z)-N-[3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide (K22). Notably, 8n did not exhibit activity against influenza viruses despite sharing a structural scaffold with certain influenza virus fusion inhibitors [].
Relevance: This compound shares the core 1-thia-4-azaspiro[4.5]decan-3-one structure with 4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one. Key differences lie in the substituents. While the target compound possesses a 3-chloro-4-methylphenyl group at the 4-position, compound 8n has an N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide substituent at the same position []. This highlights how modifications at this position can significantly influence antiviral activity.
2-(Arylidene)-1-thia-4-azaspiro[4.5]decan-3-ones
Compound Description: This series of compounds was synthesized using a microwave-assisted Knoevenagel reaction, utilizing 1-thia-4-azaspiro[4.5]decan-3-one as the starting material. Within this series, compound 3a exhibited potent antibacterial activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 50 μg/mL. Meanwhile, compound 4e displayed significant antitubercular activity with an MIC of 0.43 μg/mL [].
Relevance: This series shares the core 1-thia-4-azaspiro[4.5]decan-3-one structure with 4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one. The primary difference lies in the presence of an arylidene substituent at the 2-position in the related compounds. This variation highlights the impact of modifications at this position on antibacterial and antitubercular activities [].
Compound Description: This series of compounds was designed as hybrid molecules incorporating a nicotinohydrazide moiety, structurally similar to the antitubercular drug isoniazid. Specifically, compound 3a within this series, characterized by a 2,8-dimethyl substitution on the spiro ring, demonstrated potent and selective antiviral activity against the influenza A/H3N2 virus with an EC50 value of 5.2 µM. Importantly, it did not exhibit cytotoxicity at concentrations up to 100 µM. Structure-activity relationship studies revealed that removing the methyl substituent at the 2-position or introducing bulky substituents at the 8-position of the spirothiazolidinone system led to a substantial decline in antiviral activity [].
Relevance: These compounds share the core 1-thia-4-azaspiro[4.5]decan-3-one scaffold with 4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one. The distinction lies in the N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)pyridine-3-carboxamide substituent at the 4-position. This series emphasizes the potential of modifying this position to design compounds with specific anti-influenza activity [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.